![molecular formula C13H9BrO3 B1680113 5-Bromo-4-hydroxy-[1,1'-biphenyl]-3-carboxylic acid CAS No. 4906-68-7](/img/structure/B1680113.png)
5-Bromo-4-hydroxy-[1,1'-biphenyl]-3-carboxylic acid
Overview
Description
AKR1C1-IN-1 is a highly selective inhibitor of the enzyme aldo-keto reductase family 1 member C1 (AKR1C1). This enzyme is involved in the metabolism of steroids, particularly in the reduction of progesterone to its inactive form, 20-alpha-hydroxyprogesterone . AKR1C1-IN-1 has a high affinity for AKR1C1 with a Ki value of 4 nM .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of AKR1C1-IN-1 involves the design and development of salicylic acid-based inhibitors targeting a selectivity pocket in the active site of AKR1C1 . The synthetic route typically involves the following steps:
Formation of the core structure:
Introduction of the bromine atom: A bromine atom is introduced to the core structure through a bromination reaction.
Formation of the final product: The final product is obtained through a series of purification steps, including recrystallization and chromatography.
Industrial Production Methods
Industrial production methods for AKR1C1-IN-1 are not well-documented in the literature. the synthesis process can be scaled up by optimizing reaction conditions and using industrial-grade reagents and equipment.
Chemical Reactions Analysis
Types of Reactions
AKR1C1-IN-1 primarily undergoes reduction reactions due to its role as an inhibitor of AKR1C1, which is a hydroxysteroid dehydrogenase . The compound can also participate in substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions
Common reagents used in the synthesis and reactions of AKR1C1-IN-1 include:
Salicylic acid derivatives: Used as the starting material for the synthesis.
Bromine: Used for the bromination reaction.
Nucleophiles: Used in substitution reactions.
Major Products
The major product formed from the reactions involving AKR1C1-IN-1 is the inactive form of progesterone, 20-alpha-hydroxyprogesterone .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have highlighted the anticancer properties of derivatives of 5-bromo-4-hydroxy-[1,1'-biphenyl]-3-carboxylic acid. For instance, novel derivatives have been synthesized and tested for their antiproliferative effects against several human cancer cell lines, including Jurkat (acute T-lymphoblastic leukemia), MCF-7 (mammary gland adenocarcinoma), and A-549 (non-small cell lung cancer). The results indicated varying degrees of cytotoxicity, with some compounds exhibiting IC50 values in the micromolar range, suggesting their potential as therapeutic agents against cancer .
Table 1: Antiproliferative Activities of 5-Bromo Derivatives
Compound | Cell Line | IC50 (µM) |
---|---|---|
18 | Jurkat | 73.2 |
19 | MCF-7 | 80.7 |
20 | A-549 | 28.2 |
... | ... | ... |
Enzyme Inhibition
This compound has been identified as a potent inhibitor of specific enzymes, particularly in the context of steroid metabolism. Research indicates that this compound can inhibit the activity of AKR1C1 (aldo-keto reductase family 1 member C1), which is involved in the metabolism of steroid hormones such as progesterone. The inhibition of AKR1C1 was shown to occur at concentrations as low as 10 nM, demonstrating its potential utility in treating conditions related to steroid hormone dysregulation .
Signal Amplification Techniques
The compound is also utilized in biochemical assays such as Tyramide Signal Amplification (TSA). This technique enhances signal detection in immunohistochemistry and in situ hybridization applications, making it a valuable tool for researchers studying protein interactions and cellular processes .
Synthesis and Structural Studies
The synthesis of derivatives of this compound has been extensively documented. Various synthetic routes have been explored to modify its structure for enhanced biological activity. For example, reactions involving palladium-catalyzed cross-coupling techniques have been employed to introduce functional groups that enhance its pharmacological properties .
Table 2: Synthetic Routes for Derivatives
Reaction Type | Starting Material | Yield (%) |
---|---|---|
Pd-catalyzed coupling | 2-bromo-5-chlorobenzoate | 74 |
Hydroxylamine reaction | 5-bromo-2-hydroxyphenylcarboximidamide | 60 |
... | ... | ... |
Mechanism of Action
AKR1C1-IN-1 exerts its effects by inhibiting the enzyme AKR1C1. This enzyme catalyzes the reduction of progesterone by utilizing NADP+ as a cofactor . By inhibiting AKR1C1, AKR1C1-IN-1 prevents the conversion of progesterone to its inactive form, thereby affecting the levels of active progesterone in the body. This inhibition can lead to the modulation of various molecular targets and pathways involved in cancer progression and hormone regulation .
Comparison with Similar Compounds
AKR1C1-IN-1 is unique in its high selectivity and affinity for AKR1C1 compared to other inhibitors. Similar compounds include:
AKR1C2-IN-1: An inhibitor of AKR1C2 with a lower affinity for AKR1C1.
AKR1C3-IN-1: An inhibitor of AKR1C3, which also shows some activity against AKR1C1 but with lower selectivity.
AKR1C4-IN-1: An inhibitor of AKR1C4, which has minimal activity against AKR1C1.
These compounds share structural similarities with AKR1C1-IN-1 but differ in their selectivity and affinity for the various members of the aldo-keto reductase family.
Biological Activity
5-Bromo-4-hydroxy-[1,1'-biphenyl]-3-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the current understanding of its biological activity, including antitumor and antimicrobial properties, supported by relevant studies and data.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features a bromine atom, a hydroxyl group, and a carboxylic acid functional group, which are critical for its biological activity.
Antitumor Activity
Recent studies have highlighted the antitumor potential of compounds with similar structures. For instance, derivatives of biphenyl compounds have shown promising results against various cancer cell lines.
Case Study: Antitumor Screening
A study investigated the cytotoxic effects of various biphenyl derivatives, including those similar to this compound. The results indicated significant inhibition of cell proliferation in several cancer cell lines.
Compound | Cell Line | IC50 (μM) |
---|---|---|
This compound | MCF-7 (breast cancer) | 5.0 |
This compound | A549 (lung cancer) | 4.8 |
Sunitinib (control) | MCF-7 | 31.6 |
Sunitinib (control) | A549 | 29.2 |
The above table illustrates that the compound exhibits lower IC50 values compared to Sunitinib, indicating higher potency against breast and lung cancer cell lines .
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Brominated phenolic compounds have been documented for their effectiveness against various bacterial strains.
Research Findings
A study on bromophenol derivatives indicated that compounds with similar functional groups to this compound exhibited significant antibacterial activity.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |
---|---|
Staphylococcus aureus | 15 |
Escherichia coli | 20 |
Pseudomonas aeruginosa | 25 |
These findings suggest that the compound may possess broad-spectrum antimicrobial activity .
The biological activity of this compound is thought to involve multiple mechanisms:
- Inhibition of cell proliferation : The compound may induce apoptosis in cancer cells through the activation of caspases.
- Antimicrobial effects : It may disrupt bacterial cell membranes or inhibit essential enzymatic pathways.
Properties
IUPAC Name |
3-bromo-2-hydroxy-5-phenylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrO3/c14-11-7-9(8-4-2-1-3-5-8)6-10(12(11)15)13(16)17/h1-7,15H,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVZSXNULHSIRCQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(C(=C2)Br)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70296397 | |
Record name | 3-bromo-2-hydroxy-5-phenylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70296397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4906-68-7 | |
Record name | NSC109116 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109116 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-bromo-2-hydroxy-5-phenylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70296397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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